

(Dimethylphenylsilyl)boronic acid pinacol ester

CAS number 185990-03-8

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Compound of Interest

Compound Name: (Dimethylphenylsilyl)boronic acid
pinacol ester

Cat. No.: B066240

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An In-depth Technical Guide to **(Dimethylphenylsilyl)boronic acid pinacol ester** (CAS 185990-03-8)

Introduction: A Paradigm Shift in Borylation Chemistry

(Dimethylphenylsilyl)boronic acid pinacol ester, CAS Number 185990-03-8, is a versatile organoboron compound that has emerged as a cornerstone reagent in modern organic synthesis.^{[1][2]} Commonly known as Suginome's Reagent, this shelf-stable, liquid compound provides a powerful toolkit for the formation of carbon-boron and carbon-silicon bonds.^{[3][4]} Its significance is most pronounced in its ability to facilitate borylation reactions under transition-metal-free conditions, a critical advantage in the synthesis of pharmaceuticals and advanced materials where the avoidance of residual metal impurities is paramount.^[4]

Organoboron compounds, particularly boronic esters, are celebrated for their stability, low toxicity, and broad utility in cross-coupling reactions like the Suzuki-Miyaura coupling.^{[1][5][6]} The pinacol ester group, in particular, enhances the stability of the boronic acid moiety, making the reagent less susceptible to degradation pathways such as protodeboration and trimerization into boroxines.^{[5][7]} This guide provides an in-depth exploration of the properties, mechanisms, and field-proven applications of **(Dimethylphenylsilyl)boronic acid pinacol ester**, offering researchers a comprehensive resource for leveraging its unique reactivity.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective application.

(Dimethylphenylsilyl)boronic acid pinacol ester is a colorless to light yellow liquid, soluble in common organic solvents, which simplifies its handling and deployment in a variety of reaction media.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	185990-03-8	[3]
Molecular Formula	C ₁₄ H ₂₃ BO ₂ Si	[3] [10]
Molecular Weight	262.23 g/mol	[10]
Appearance	Colorless to light yellow liquid	[3] [8]
Density	0.962 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.4946	[3]
Boiling Point	120 °C at 0.08 mmHg	[9]
Storage	Inert atmosphere, Room Temperature	[9]

Table 2: Spectroscopic Characterization Data

Spectroscopic analysis is essential for verifying the identity and purity of the reagent and its products. The following data are characteristic of the title compound.

Nucleus	NMR Data (400 MHz, CDCl ₃) δ in ppm	Reference
¹ H NMR	7.55-7.53 (m, 2H), 7.35-7.32 (m, 3H), 1.25 (s, 12H), 0.45 (s, 6H)	[1]
¹³ C NMR	138.9, 133.7, 129.0, 127.8, 83.3, 24.8, -3.9	[1]
¹¹ B NMR	32.8 (vs. BF ₃ ·OEt ₂)	[1]
Note: The carbon atom directly attached to the boron is often not detected in ¹³ C NMR due to quadrupolar relaxation.[1][11]		

Part 2: Core Application: Transition-Metal-Free Borylation

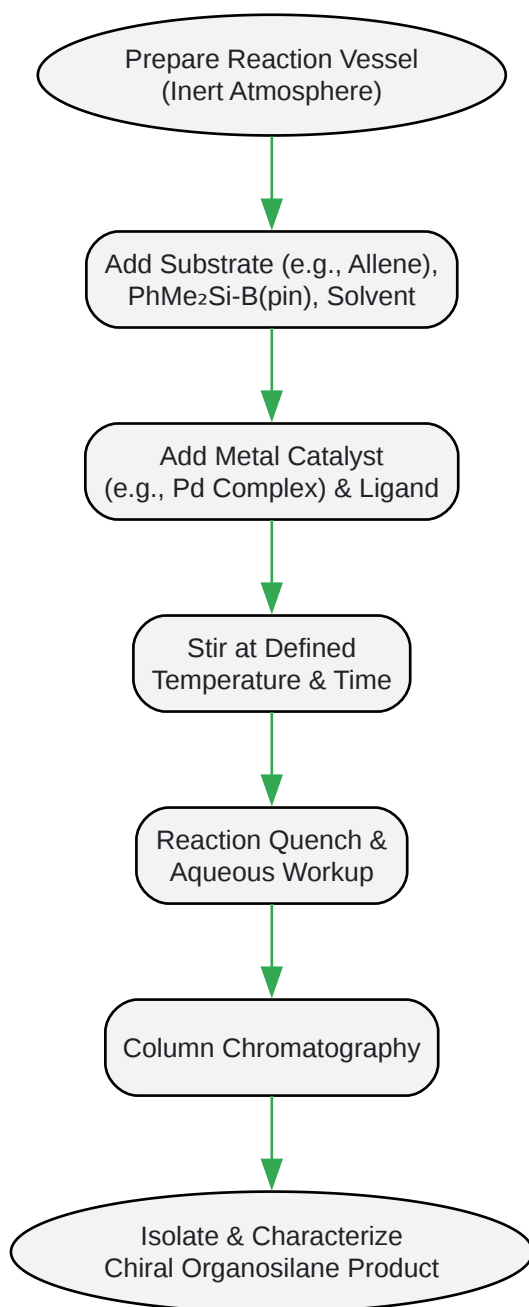
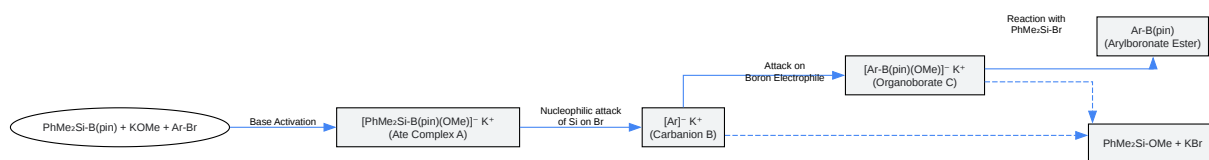
A revolutionary application of Suginome's Reagent is the base-mediated borylation with silylborane (BBS method).[1] This protocol allows for the formal nucleophilic boryl substitution of organohalides without the need for transition-metal catalysts, proceeding in excellent yields with high functional group compatibility.[1][4]

Mechanism of Action: A Carbanion-Mediated Pathway

The BBS method's efficacy is rooted in a unique carbanion-mediated mechanism, which has been elucidated through experimental and computational studies.[1] This understanding is crucial for predicting reactivity and troubleshooting experiments.

- **Ate Complex Formation:** The reaction initiates with the silylborane, PhMe₂Si-B(pin), reacting with an alkoxide base (e.g., KOMe) to form the corresponding boronate "ate" complex. This step increases the nucleophilicity of the silicon center.
- **Halogen-Silyl Exchange:** The silyl moiety of the ate complex performs a nucleophilic attack on the halogen atom of the aryl halide. This key step generates a transient carbanion species and a silyl halide byproduct.

- Electrophilic Trapping: The newly formed carbanion immediately attacks the electrophilic boron center of another ate complex molecule, forming an organoborate salt.
- Product Formation: The organoborate salt then reacts with the silyl halide generated in step 2 to afford the final arylboronate ester product.



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